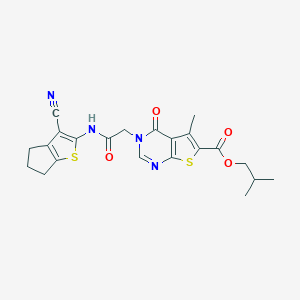
MFCD09058374
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD09058374 is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring fused with a piperidine ring, and an ethyl ester functional group. The presence of these functional groups and rings makes it a compound of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD09058374 typically involves multiple steps. One common method starts with the preparation of the triazine ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Catalysts may also be employed to accelerate the reaction rates and improve selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD09058374 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the triazine ring.
Substitution: Nucleophilic substitution reactions can replace the amino group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
MFCD09058374 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of MFCD09058374 involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The ethyl ester group can influence the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
MFCD09058374 can be compared with other triazine derivatives, such as:
- N-{1-[3-(2-ethoxyphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazin-6-yl]ethyl}butyramide
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylamine
These compounds share similar structural features but differ in their functional groups and biological activities
Propriétés
Formule moléculaire |
C11H17N5O3 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
ethyl 4-[(3-oxo-2H-1,2,4-triazin-5-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C11H17N5O3/c1-2-19-11(18)16-5-3-8(4-6-16)13-9-7-12-15-10(17)14-9/h7-8H,2-6H2,1H3,(H2,13,14,15,17) |
Clé InChI |
UNZNEVABBIJFCL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC(CC1)NC2=NC(=O)NN=C2 |
SMILES canonique |
CCOC(=O)N1CCC(CC1)NC2=NC(=O)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Isobutoxy-2-methyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B254043.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-2-methyl-6-morpholin-4-yl-1H-quinolin-4-one](/img/structure/B254044.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B254047.png)
![2-[3-(2-Ethylpiperidin-1-yl)sulfonyl-4-methylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B254049.png)


![2-{3-[(4-Ethyl-1-piperazinyl)sulfonyl]-4-methylphenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B254054.png)
![N-[2-(3,4-dimethoxyphenyl)-2-(dimethylamino)ethyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide](/img/structure/B254055.png)
![Ethyl 4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B254056.png)
![1,1-Dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylphenyl]-1,2-thiazolidin-3-one](/img/structure/B254057.png)
![3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one](/img/structure/B254060.png)
![6-(Diethylamino)-2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B254061.png)


